molecular formula C7H12Cl2N2S B2825696 4-(4-chlorobutyl)-1,3-thiazol-2-aminehydrochloride CAS No. 2503203-89-0

4-(4-chlorobutyl)-1,3-thiazol-2-aminehydrochloride

Cat. No.: B2825696
CAS No.: 2503203-89-0
M. Wt: 227.15
InChI Key: BZRHMFMHGWJBSC-UHFFFAOYSA-N
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Description

4-(4-chlorobutyl)-1,3-thiazol-2-aminehydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorobutyl group attached to the thiazole ring, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobutyl)-1,3-thiazol-2-aminehydrochloride typically involves the reaction of 4-chlorobutylamine with 2-aminothiazole. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorobutyl)-1,3-thiazol-2-aminehydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorobutyl group can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, using appropriate reagents.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to form thiazolidines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in acetic acid or dichloromethane.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Substitution: Formation of various substituted thiazoles.

    Oxidation: Formation of thiazole sulfoxides or sulfones.

    Reduction: Formation of thiazolidines.

Scientific Research Applications

4-(4-chlorobutyl)-1,3-thiazol-2-aminehydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-chlorobutyl)-1,3-thiazol-2-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorobutyl chloroformate
  • Bis(4-chlorobutyl) ether
  • 4-Chlorobutyl acetate

Uniqueness

4-(4-chlorobutyl)-1,3-thiazol-2-aminehydrochloride is unique due to its specific structure, which combines the thiazole ring with a chlorobutyl group. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-(4-chlorobutyl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2S.ClH/c8-4-2-1-3-6-5-11-7(9)10-6;/h5H,1-4H2,(H2,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRHMFMHGWJBSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)CCCCCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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